molecular formula C7H6FNO6S B2388765 4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene CAS No. 2411224-29-6

4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene

Cat. No.: B2388765
CAS No.: 2411224-29-6
M. Wt: 251.18
InChI Key: HONHQFVHIQCYEE-UHFFFAOYSA-N
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Description

4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H6FNO5S It is a derivative of nitrobenzene, characterized by the presence of fluorosulfonyloxy, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical fluorosulfonylation of olefins using a bench-stable redox-active fluorosulfonyl radical precursor . This method involves photoredox catalytic conditions, which enable the formation of the desired fluorosulfonyloxy group under mild conditions.

Industrial Production Methods

Industrial production of 4-fluorosulfonyloxy-1-methoxy-2-nitrobenzene may involve large-scale fluorosulfonylation processes. These processes typically utilize solid-state, redox-active fluorosulfonyl radical reagents, which are bench-stable and easy to handle. The use of such reagents allows for high yields and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a formyl or carboxyl group.

Common Reagents and Conditions

Major Products

    Substitution: Products include substituted benzene derivatives with various nucleophiles replacing the fluorosulfonyloxy group.

    Reduction: The major product is 4-fluorosulfonyloxy-1-methoxy-2-aminobenzene.

    Oxidation: Products include 4-fluorosulfonyloxy-1-formyl-2-nitrobenzene or 4-fluorosulfonyloxy-1-carboxy-2-nitrobenzene.

Mechanism of Action

The mechanism of action of 4-fluorosulfonyloxy-1-methoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorosulfonyloxy-1-methoxy-2-nitrobenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis, chemical biology, and materials science .

Properties

IUPAC Name

4-fluorosulfonyloxy-1-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO6S/c1-14-7-3-2-5(15-16(8,12)13)4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONHQFVHIQCYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OS(=O)(=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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